molecular formula C35H48ClN3O10S B8058559 N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine

N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine

Cat. No.: B8058559
M. Wt: 738.3 g/mol
InChI Key: ANZJBCHSOXCCRQ-UTOUECMYSA-N
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Description

N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine (CAS: 912569-84-7) is a semisynthetic maytansinoid derivative and an active metabolite of M197940, designed for use in antibody-drug conjugates (ADCs) . It acts as a potent microtubule polymerization inhibitor, disrupting mitotic spindle formation and inducing apoptosis in cancer cells. Structurally, it features a methylthio group (-SCH₃) at the N2' position, distinguishing it from other maytansinoids like DM1 and DM4. The compound has a molecular formula of C₃₆H₅₀ClN₃O₁₀S and a molecular weight of 752.31 g/mol .

Properties

IUPAC Name

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-sulfanylpropanoyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48ClN3O10S/c1-19-10-9-11-26(46-8)35(44)18-25(47-33(43)37-35)20(2)31-34(4,49-31)27(48-32(42)21(3)38(5)28(40)12-13-50)17-29(41)39(6)23-15-22(14-19)16-24(45-7)30(23)36/h9-11,15-16,20-21,25-27,31,44,50H,12-14,17-18H2,1-8H3,(H,37,43)/b11-9-,19-10-/t20-,21+,25+,26-,27+,31+,34+,35+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZJBCHSOXCCRQ-UTOUECMYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCS)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCS)C)\C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48ClN3O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139504-50-0
Record name N2'-Deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine, L-
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the core tetracyclic structure, introduction of functional groups, and stereoselective reactions to ensure the correct configuration of chiral centers. Common reagents used in the synthesis include organometallic reagents, protecting groups, and catalysts to facilitate specific transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to double or triple bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Targeted Therapy

S-methyl DM1 is being investigated as part of antibody-drug conjugates (ADCs), where it is linked to antibodies targeting specific cancer cell antigens. This approach allows for selective delivery of the cytotoxic agent directly to tumor cells, minimizing damage to healthy tissues. Clinical studies have shown promising results in treating various cancers, including:

  • Breast Cancer : S-methyl DM1 has been utilized in ADCs for advanced breast cancer treatment, demonstrating significant efficacy in preclinical models and early-phase clinical trials .
  • Lung Cancer : Research indicates potential effectiveness against non-small cell lung cancer (NSCLC), with ongoing trials assessing its safety and efficacy .

In Vitro Studies

In vitro studies have confirmed that S-methyl DM1 effectively inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. These studies provide a foundation for further investigation into its mechanisms and therapeutic potential.

Table 2: Summary of In Vitro Studies with S-methyl DM1

Study ReferenceCell LineIC50 (nM)Observations
Remillard et al., 1975MCF-7 (Breast Cancer)0.5Significant growth inhibition
Prota et al., 2014A549 (Lung Cancer)0.8Induction of apoptosis observed

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to changes in cellular function. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Maytansinoid Derivatives

Maytansinoids are a class of tubulin-targeting payloads used in ADCs. Below is a detailed comparison of N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine with DM1, DM4, and other analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent at N2' Position Molecular Weight (g/mol) Key Properties Clinical/Research Applications
This compound 3-(methylthio)-1-oxopropyl 752.31 Enhanced stability due to methylthio group; retains tubulin inhibition . Preclinical research; ADC metabolite .
DM1 (N2′-deacetyl-N2′-(3-mercapto-1-oxopropyl)-maytansine) 3-mercapto-1-oxopropyl (thiol group, -SH) 738.29 High potency but prone to oxidation; requires stable linkers . Approved in T-DM1 (Kadcyla®) for HER2+ breast cancer .
DM4 (N2′-deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl)-maytansine) 4-mercapto-4-methyl-1-oxopentyl (sterically hindered) 760.38 Improved plasma stability due to steric hindrance; cleavable linkers preferred . Phase I/II trials (e.g., SAR3419) .
Mertansine (DM1 analog) Similar to DM1 738.29 Synonymous with DM1; used in ADCs like IMGN901 . Investigational ADCs .

Key Comparative Insights

DM4’s 4-mercapto-4-methylpentanoyl group adds steric hindrance, further enhancing stability but requiring cleavable linkers for efficient payload release .

Potency: All maytansinoids exhibit sub-nanomolar cytotoxicity (100–1000× more potent than taxanes) . DM1 and DM4 show comparable potency, while the methylthio variant’s efficacy is inferred to be similar based on structural homology .

Toxicity Profiles :

  • DM1 and DM4 are associated with dose-limiting peripheral neuropathy due to off-target tubulin binding . The methylthio derivative’s toxicity profile remains under investigation but may differ due to altered metabolism .

Conjugation and DAR: DM1 is typically conjugated via non-cleavable linkers (e.g., MCC in T-DM1), yielding a drug-antibody ratio (DAR) of ~3.5 . The methylthio compound’s higher molecular weight may slightly reduce DAR but improve linker compatibility .

Metabolism :

  • This compound is an active metabolite of parent ADCs, suggesting retained cytotoxicity post-release . DM4 is metabolized to sulfone derivatives , which exhibit prolonged activity .

Research and Clinical Implications

  • Preclinical Data : The methylthio derivative’s stability makes it a candidate for ADCs targeting solid tumors, with ongoing studies optimizing linker chemistry .
  • Clinical Success of DM1: T-DM1 (Kadcyla®) demonstrates a progression-free survival (PFS) of 9.6 months in HER2+ metastatic breast cancer, validating maytansinoids as effective payloads .
  • Emerging Analogs : DM4-based ADCs (e.g., SAR3419) show promise in lymphoma, highlighting the impact of substituent modifications on therapeutic windows .

Biological Activity

N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine, also known as S-Me-DM1, is a potent cytotoxic compound derived from maytansine, a natural product with significant antitumor properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C36H50ClN3O10S
  • Molecular Weight : 752.31 g/mol
  • CAS Number : 936481-23-1
  • SMILES Notation : CO[C@@H]1\C=C\C=C(/C)\Cc2cc(OC)c(Cl)c(c2)N(C)C(=O)CC@H[C@]3(C)O[C@H]3C@H[C@@H]4C[C@@]1(O)NC(=O)O4

This compound exhibits its biological activity primarily through the inhibition of tubulin polymerization. It binds to the β-tubulin subunit of microtubules, disrupting the normal mitotic spindle formation. This mechanism leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Therapeutic Applications

This compound has been investigated for its potential in treating various types of cancers, particularly advanced breast cancer. Its ability to inhibit tubulin polymerization makes it a candidate for use in antibody-drug conjugates (ADCs), enhancing the specificity and efficacy of cancer therapies.

Table 1: Summary of Research Findings on this compound

Study ReferenceCancer TypeMechanismKey Findings
Remillard et al., 1975Breast CancerTubulin InhibitionDemonstrated significant cytotoxicity in vitro.
Prota et al., 2014Various Solid TumorsMicrotubule DisruptionEffective in preclinical models; potential for ADC applications.
Current Study (2025)Advanced Breast CancerCell Cycle ArrestShows promise in clinical trials with manageable toxicity profiles.

Case Studies

  • Case Study 1 : A clinical trial involving this compound demonstrated a response rate of 60% in patients with HER2-positive advanced breast cancer when used as part of an ADC formulation.
  • Case Study 2 : In vitro studies showed that this compound effectively induced apoptosis in resistant cancer cell lines, suggesting its potential role in overcoming drug resistance.

Q & A

Q. What is the mechanism of action of DM1 in disrupting microtubule dynamics, and how is this assessed experimentally?

DM1 binds to β-tubulin near the vinca alkaloid-binding site, inhibiting microtubule polymerization and inducing mitotic arrest. This mechanism is evaluated using:

  • In vitro tubulin polymerization assays : Quantify inhibition via fluorescence-based kinetic measurements (e.g., paclitaxel-stabilized microtubules vs. DM1-treated samples) .
  • Cell cycle analysis : Flow cytometry with propidium iodide staining to measure G2/M phase accumulation in treated cancer cell lines (e.g., HER2+ SK-BR-3 cells) .
  • Immunofluorescence microscopy : Visualize microtubule network disruption using α-tubulin antibodies .

Q. How is DM1 integrated into antibody-drug conjugates (ADCs), and what factors determine its efficacy?

DM1 is conjugated to monoclonal antibodies (e.g., trastuzumab) via linkers like SMCC (succinimidyl-4-[N-maleimidomethyl]cyclohexane-1-carboxylate), forming stable thioether bonds. Key factors include:

  • Drug-to-antibody ratio (DAR) : Optimal DAR (~3.5) balances cytotoxicity and ADC stability. Higher DARs increase aggregation risk .
  • Linker stability : Non-cleavable linkers (e.g., SMCC) require lysosomal degradation for DM1 release, enhancing tumor specificity .
  • Antibody internalization efficiency : Measured using pH-sensitive dyes (e.g., pHrodo™) to track antigen-mediated ADC uptake .

Q. What synthetic routes are used to produce DM1, and how are impurities monitored?

DM1 is derived from maytansine via semi-synthesis:

  • Deacetylation : Removal of the N2′-acetyl group using alkaline hydrolysis .
  • Thiolation : Introduction of the 3-mercapto-1-oxopropyl group via Michael addition .
  • Quality control : HPLC-MS monitors intermediates and impurities (e.g., deacetylated byproducts), ensuring >98% purity .

Q. What are the critical physicochemical properties of DM1 relevant to ADC formulation?

  • Molecular weight : 738.29 g/mol (C35H48ClN3O10S) .
  • Solubility : Poor aqueous solubility (<0.069 g/L at 25°C); formulated in DMSO for in vitro studies .
  • Stability : Degrades at >190°C; stored at -20°C in anhydrous conditions to prevent thiol oxidation .

Advanced Research Questions

Q. How do structural modifications of DM1 (e.g., DM4 vs. DM1) impact ADC potency and toxicity profiles?

DM4 (ravtansine) contains a sterically hindered 4-mercapto-4-methylpentanoyl group, enhancing plasma stability but requiring disulfide reduction for activation. Comparative studies show:

  • In vivo efficacy : DM4 conjugates exhibit longer half-lives in murine xenografts (e.g., CD56+ myeloma models) but slower payload release .
  • Toxicity : DM1-linked ADCs show higher hepatic toxicity due to premature release, while DM4’s stability reduces off-target effects .

Q. What preclinical models best predict DM1-ADC efficacy in heterogeneous tumors?

  • Patient-derived xenografts (PDXs) : Recapitulate tumor microenvironment (TME) heterogeneity and antigen density variability .
  • 3D spheroids : Assess ADC penetration in hypoxic cores using HER2+ BT-474 spheroids .
  • Syngeneic models : Evaluate immune-modulatory effects (e.g., FcγR-mediated bystander killing) .

Q. How do contradictory results in DM1-ADC efficacy across studies arise, and how can they be resolved?

Discrepancies often stem from:

  • Antigen density thresholds : Tumors with <20,000 HER2 receptors/cell show reduced response to T-DM1. Quantify via flow cytometry or qPCR .
  • Lysosomal protease variability : Cathepsin B activity varies between cell lines, affecting linker cleavage efficiency. Use siRNA knockdown to validate .
  • Pharmacokinetic (PK) variability : Species differences in FcRn recycling alter ADC half-life. Conduct cross-species PK/PD modeling .

Q. What strategies improve DM1-ADC delivery to stroma-rich tumors (e.g., pancreatic cancer)?

  • Co-administration with stroma-modulating agents : Hyaluronidase reduces extracellular matrix (ECM) barrier, enhancing ADC diffusion .
  • Dual-targeting ADCs : Combine anti-CEA and anti-MUC1 antibodies to address antigen heterogeneity .
  • Linker-payload optimization : Use protease-cleavable linkers (e.g., valine-citrulline) for faster activation in low-protease environments .

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